molecular formula C11H12N2O3 B565702 rac-Cotinine 3-Carboxylic Acid CAS No. 1246815-18-8

rac-Cotinine 3-Carboxylic Acid

Cat. No.: B565702
CAS No.: 1246815-18-8
M. Wt: 220.228
InChI Key: BRPNTJZYIZZLBE-UHFFFAOYSA-N
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Description

rac-Cotinine 3-Carboxylic Acid is a heterocyclic compound that features a pyridine ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Cotinine 3-Carboxylic Acid typically involves the construction of the pyrrolidinone ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a suitable pyrrolidinone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

rac-Cotinine 3-Carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated derivatives, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-Cotinine 3-Carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-Cotinine 3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined pyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(1-methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-13-9(2-3-10(13)14)7-4-8(11(15)16)6-12-5-7/h4-6,9H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPNTJZYIZZLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747379
Record name 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-18-8
Record name 5-(1-Methyl-5-oxopyrrolidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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